Cas no 81151-57-7 (4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride)

4-[(2-Methoxyphenyl)methoxy]piperidine hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a 2-methoxybenzyloxy group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and research applications. This compound is of interest due to its potential as a versatile intermediate in medicinal chemistry, particularly in the development of CNS-targeting agents or receptor modulators. Its structural motif, combining a methoxy-substituted aromatic ring with a piperidine scaffold, allows for further functionalization, enabling exploration of structure-activity relationships. The compound is typically characterized by high purity and consistent synthesis protocols, ensuring reliability in experimental settings.
4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride structure
81151-57-7 structure
Product name:4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride
CAS No:81151-57-7
MF:C13H19NO2.HCl
MW:257.756
CID:3500390
PubChem ID:13477821

4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • PIPERIDINE, 4-[(2-METHOXYPHENYL)METHOXY]-, HYDROCHLORIDE
    • 4-[(2-METHOXYBENZYL)OXY]PIPERIDINE HYDROCHLORIDE
    • 4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride
    • CS-0225562
    • 4-[(2-methoxyphenyl)methoxy]piperidine;hydrochloride
    • 81151-57-7
    • 4-((2-Methoxybenzyl)oxy)piperidine hydrochloride
    • AKOS015849416
    • EN300-124289
    • 4-((2-Methoxybenzyl)oxy)piperidinehydrochloride
    • GDA15157
    • Inchi: InChI=1S/C13H19NO2.ClH/c1-15-13-5-3-2-4-11(13)10-16-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H
    • InChI Key: BNSIMWGTNZTGAM-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 257.1182566Da
  • Monoisotopic Mass: 257.1182566Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 192
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5Ų

4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM525690-5g
4-((2-Methoxybenzyl)oxy)piperidine hydrochloride
81151-57-7 98%
5g
$641 2022-08-31
TRC
M229478-50mg
4-[(2-Methoxyphenyl)methoxy]piperidine Hydrochloride
81151-57-7
50mg
$ 210.00 2022-06-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10327-1-250MG
4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride
81151-57-7 95%
250MG
¥ 1,359.00 2023-04-13
Enamine
EN300-124289-250mg
4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride
81151-57-7 92.0%
250mg
$452.0 2023-10-02
Enamine
EN300-124289-5000mg
4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride
81151-57-7 92.0%
5000mg
$2650.0 2023-10-02
Aaron
AR01A4PZ-100mg
4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride
81151-57-7 95%
100mg
$461.00 2025-02-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10327-1-5g
4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride
81151-57-7 95%
5g
¥11124.0 2024-04-17
Enamine
EN300-124289-1000mg
4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride
81151-57-7 92.0%
1000mg
$914.0 2023-10-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN10327-1-1g
4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride
81151-57-7 95%
1g
¥3708.0 2024-04-17
A2B Chem LLC
AV51195-50mg
4-((2-Methoxybenzyl)oxy)piperidine hydrochloride
81151-57-7 92%
50mg
$259.00 2024-04-19

Additional information on 4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride

4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride (CAS No 81151-57-7)

4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride is a highly specialized chemical compound with the CAS registry number 81151-57-7. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. The molecule consists of a piperidine ring, which is a six-membered saturated heterocyclic ring containing one nitrogen atom, substituted at the 4-position with a methoxy group attached to a phenyl ring that itself bears a methoxy substituent at the 2-position. This structure imparts the compound with interesting pharmacokinetic and pharmacodynamic characteristics, making it a valuable tool in drug discovery and development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride through various methodologies. Researchers have explored the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the key aromatic moieties within the molecule. These methods not only enhance the scalability of the synthesis but also improve the overall purity and yield of the final product. The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications, as it ensures optimal solubility and stability under physiological conditions.

The pharmacological profile of 4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride has been extensively studied in preclinical models. Recent studies have highlighted its potential as a modulator of various ion channels and receptors, which are implicated in a wide range of pathological conditions, including pain, inflammation, and neurodegenerative diseases. For instance, investigations into its effects on voltage-gated sodium channels have revealed promising results, suggesting its potential as an analgesic agent with reduced side effects compared to traditional opioids.

In addition to its direct pharmacological effects, 4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride has also been utilized as a building block in the construction of more complex molecular architectures. Its versatility as a starting material has been demonstrated in several recent publications, where it has been employed in the synthesis of bioactive compounds with enhanced selectivity and potency. This underscores its importance not only as a standalone therapeutic candidate but also as a valuable intermediate in drug design.

The development of novel synthetic routes for 4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride continues to be an area of active research. Scientists are exploring greener and more sustainable methods, such as enzymatic catalysis and microwave-assisted synthesis, to streamline its production process. These innovations are expected to lower costs and reduce environmental impact, making this compound more accessible for large-scale applications.

Furthermore, recent computational studies have provided deeper insights into the molecular interactions that govern the bioactivity of 4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride. Advanced molecular modeling techniques have been employed to predict its binding affinities to various protein targets, enabling researchers to refine its structure for improved efficacy. These computational approaches are complemented by experimental validation studies, which further validate the compound's potential as a lead molecule in drug discovery.

In conclusion, 4-[(2-methoxyphenyl)methoxy]piperidine hydrochloride (CAS No 81151-57-7) stands out as a significant player in contemporary medicinal chemistry. Its unique structure, coupled with advancements in synthetic methods and pharmacological research, positions it as a promising candidate for addressing unmet medical needs. As research progresses, this compound is likely to play an increasingly important role in both academic and industrial settings.

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